REACTION_CXSMILES
|
[CH3:1][O:2]C1C=C(C=CC=1OC)C=[N:7][CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1.C(N(CC)CC)C.[C:25]([Cl:28])(=[O:27])[CH3:26].[CH2:29]([Cl:31])[Cl:30]>>[CH:29]([Cl:28])([Cl:31])[Cl:30].[CH3:1][OH:2].[NH3:7].[CH3:25][OH:27].[C:25]([N:10]1[CH2:11][CH2:12][CH:8]([NH2:7])[CH2:9]1)(=[O:27])[CH3:26] |f:4.5.6.7|
|
Name
|
(3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=NC2CNCC2)C=CC1OC
|
Name
|
|
Quantity
|
7.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 6 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of methanesulfonic acid (3.84 g) in 20 mL tetrahydrofuran:water (3:1)
|
Type
|
STIRRING
|
Details
|
stirred for 60 hours
|
Duration
|
60 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography column
|
Type
|
WASH
|
Details
|
eluting firstly with CHCl3—cC6H12—MeOH (85-14-1, 1.0 1)
|
Type
|
WASH
|
Details
|
to elute the
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)(Cl)Cl.CO.N.CO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2]C1C=C(C=CC=1OC)C=[N:7][CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1.C(N(CC)CC)C.[C:25]([Cl:28])(=[O:27])[CH3:26].[CH2:29]([Cl:31])[Cl:30]>>[CH:29]([Cl:28])([Cl:31])[Cl:30].[CH3:1][OH:2].[NH3:7].[CH3:25][OH:27].[C:25]([N:10]1[CH2:11][CH2:12][CH:8]([NH2:7])[CH2:9]1)(=[O:27])[CH3:26] |f:4.5.6.7|
|
Name
|
(3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=NC2CNCC2)C=CC1OC
|
Name
|
|
Quantity
|
7.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 6 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of methanesulfonic acid (3.84 g) in 20 mL tetrahydrofuran:water (3:1)
|
Type
|
STIRRING
|
Details
|
stirred for 60 hours
|
Duration
|
60 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography column
|
Type
|
WASH
|
Details
|
eluting firstly with CHCl3—cC6H12—MeOH (85-14-1, 1.0 1)
|
Type
|
WASH
|
Details
|
to elute the
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)(Cl)Cl.CO.N.CO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |